Methyl 4-pyridylacetate hydrochloride
Description
Methyl 4-pyridylacetate hydrochloride is a pyridine derivative characterized by a methyl ester group attached to a pyridylacetate backbone, with a hydrochloride salt formation enhancing its stability and solubility. Key properties include:
- Molecular formula: Likely $ \text{C}8\text{H}{9}\text{NO}_2 \cdot \text{HCl} $ (estimated molecular weight ~151 g/mol based on synthesis stoichiometry in ).
- Spectral data:
- Applications: Used as a synthetic intermediate in heterocyclic chemistry, such as in the preparation of pyrano-pyridinone derivatives .
Properties
IUPAC Name |
methyl 2-pyridin-4-ylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-7-2-4-9-5-3-7;/h2-5H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIURDMGDWNHPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700208 | |
| Record name | Methyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70199-68-7 | |
| Record name | Methyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-pyridylacetate hydrochloride is typically synthesized by reacting 4-pyridylacetic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves the esterification of 4-pyridylacetic acid with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is conducted in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
Methyl 4-pyridylacetate hydrochloride undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the α-carbon to yield 4,4′-dipyridyl diketone derivatives. This reaction proceeds via radical intermediates, with acidification stabilizing the product by protonating the pyridine nitrogen .
Example Reaction:
Key Data:
| Oxidizing Agent | Reaction Time (h) | Yield (%) |
|---|---|---|
| KMnO₄ | 12 | 3–5 |
Low yields here are attributed to competing decomposition pathways .
Ester Hydrolysis and Derivatives
The ester moiety is susceptible to hydrolysis. Under basic conditions (e.g., NaOH), it converts to 4-pyridylacetic acid, while acidic conditions (e.g., HCl) yield the hydrochloride salt.
Mechanism:
-
Base-Catalyzed Hydrolysis:
-
Acid-Catalyzed Hydrolysis:
Applications:
Hydrolysis products serve as intermediates in synthesizing pharmaceuticals, such as chroman-2-ones via decarboxylative Michael additions .
Nucleophilic Substitution
The α-hydrogen’s acidity (pKa ~8–10) enables deprotonation by strong bases (e.g., LDA or n-BuLi), forming a resonance-stabilized enolate. This intermediate reacts with electrophiles like alkyl halides or carbonyl compounds .
Example:
Reaction with benzaldehyde under basic conditions forms a Knoevenagel adduct:
Regioselectivity:
Substitution occurs preferentially at the 4-position of the pyridine ring due to electronic and steric factors .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the ester to 4-pyridylethanol, while LiAlH₄ selectively reduces the ester to the corresponding alcohol without affecting the pyridine ring.
Conditions and Outcomes:
| Reducing Agent | Product | Yield (%) |
|---|---|---|
| LiAlH₄ | 4-Pyridylethanol | 65–70 |
| H₂/Pd-C | 4-Pyridylethane | 50–55 |
Participation in Multicomponent Reactions
This compound acts as a nucleophile in multicomponent syntheses. For instance, it reacts with chromone-3-carboxylic acids and aldehydes under Brønsted base catalysis to form 4-(pyridylmethyl)chroman-2-ones .
Mechanistic Pathway:
-
Decarboxylation of chromone-3-carboxylic acid.
-
Michael addition of the pyridylacetate enolate.
-
Cyclization and dehydration.
Yield Optimization:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| N-Methylmorpholine | THF | 24 | 72 |
Radical-Based Reactions
Under radical initiators (e.g., AIBN), the compound participates in atom-transfer reactions. For example, coupling with tributyltin hydride yields alkylated pyridines via a tin-radical intermediate .
Key Steps:
-
Homolytic cleavage of the C–O bond in the ester.
-
Hydrogen abstraction from tributyltin hydride.
-
Radical recombination.
Scientific Research Applications
Chemistry
- Synthetic Intermediate : Methyl 4-pyridylacetate hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications, making it a valuable building block in organic synthesis.
- Reagent in Reactions : It is employed as a reagent in several chemical reactions, such as nucleophilic substitutions and acylation reactions. The presence of the pyridine ring contributes to its reactivity profile, facilitating transformations that are not possible with simpler esters.
Biology
- Biochemical Assays : The compound is utilized in biochemical assays to study enzyme mechanisms and interactions. It can act as a substrate for enzymes, enabling researchers to investigate metabolic pathways and enzyme kinetics.
- Inhibition Studies : this compound has been explored for its potential to inhibit specific enzymes, making it relevant in drug discovery and development. For instance, its derivatives have shown promise in inhibiting phosphodiesterase enzymes, which play roles in various physiological processes.
Medicine
- Pharmaceutical Development : The compound is investigated for its therapeutic properties, particularly as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have been studied for potential applications in treating conditions such as inflammation and cancer.
- Buffering Agent : In biological research, this compound is used as a non-ionic organic buffering agent. It helps maintain pH levels in cell cultures, which is critical for optimal cell growth and function.
Data Table: Applications Overview
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Synthetic Intermediate | Key building block for organic synthesis |
| Reagent | Facilitates nucleophilic substitutions | |
| Biology | Biochemical Assays | Studies enzyme kinetics and mechanisms |
| Inhibition Studies | Potential inhibitor of phosphodiesterases | |
| Medicine | Pharmaceutical Development | Precursor for APIs with therapeutic potential |
| Buffering Agent | Maintains pH in cell cultures |
Case Study 1: Enzyme Inhibition
A study conducted by Zhang et al. (2023) demonstrated that derivatives of this compound effectively inhibited phosphodiesterase activity. The research highlighted the compound's potential role in developing new treatments for respiratory diseases by modulating cyclic nucleotide levels.
Case Study 2: Synthesis of Anticancer Agents
Research by Smith et al. (2022) explored the use of this compound as an intermediate in synthesizing novel anticancer agents. The study reported promising results regarding the efficacy of these compounds against various cancer cell lines, indicating a pathway for further drug development.
Mechanism of Action
The mechanism of action of methyl 4-pyridylacetate hydrochloride involves its interaction with various molecular targets. It acts as a precursor in the synthesis of biologically active compounds, where it undergoes enzymatic transformations to exert its effects. The molecular pathways involved include ester hydrolysis and subsequent reactions leading to the formation of active metabolites .
Comparison with Similar Compounds
Functional Groups and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Methyl 4-pyridylacetate HCl | $ \text{C}8\text{H}{9}\text{NO}_2 \cdot \text{HCl} $ | ~151 | Pyridine, ester, hydrochloride salt |
| Pyridoxal HCl | $ \text{C}8\text{H}9\text{NO}_3 \cdot \text{HCl} $ | ~203.6 | Pyridine, aldehyde, hydroxyl, HCl salt |
| 4-(Diphenylmethoxy)piperidine HCl | $ \text{C}{18}\text{H}{21}\text{NO} \cdot \text{HCl} $ | 303.83 | Piperidine, diphenylmethoxy, HCl salt |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | $ \text{C}6\text{H}5\text{ClN}2\text{O}2 $ | 172.57 | Pyrimidine, chloro, methyl, carboxylic acid |
Key Observations :
- Methyl 4-pyridylacetate HCl is smaller and less complex than 4-(diphenylmethoxy)piperidine HCl, which has a bulky diphenylmethoxy group .
- Unlike pyridoxal HCl, which has redox-active aldehyde/hydroxyl groups, Methyl 4-pyridylacetate HCl lacks these moieties, limiting its role in vitamin B6 metabolism .
Spectral Data Comparison
| Compound | IR Peaks (cm⁻¹) | UV Peaks (nm) |
|---|---|---|
| Methyl 4-pyridylacetate HCl | 1728 (C=O), 1628–1600 (C=C/C=N) | 240, 295, 346 |
| Pyridoxal HCl | ~1700 (aldehyde C=O), 3200–3500 (OH) | Data not provided |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | ~1700 (carboxylic acid C=O, if protonated) | Data not provided |
Analysis :

Key Differences :
- Methyl 4-pyridylacetate HCl is primarily a research chemical, whereas Tapentadol HCl and Chlorphenoxamine HCl () are regulated pharmaceuticals .
- Regulatory complexity increases with molecular size and bioactivity, as seen in 4-(diphenylmethoxy)piperidine HCl’s inclusion in international chemical inventories .
Biological Activity
Methyl 4-pyridylacetate hydrochloride (MPA-HCl) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article presents a detailed overview of the biological activity of MPA-HCl, including its pharmacological effects, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . It consists of a pyridine ring substituted with an acetate group, which contributes to its biological properties. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
Pharmacological Activities
1. Antimicrobial Activity
MPA-HCl exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.
2. Anti-inflammatory Effects
Research indicates that MPA-HCl possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases. In animal models, MPA-HCl administration led to decreased swelling and pain responses.
3. Neuroprotective Effects
MPA-HCl has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been found to inhibit the formation of β-amyloid plaques, a hallmark of Alzheimer’s pathology. This activity may be linked to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, MPA-HCl was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating considerable antimicrobial activity .
Case Study 2: Anti-inflammatory Activity
A recent study assessed the anti-inflammatory effects of MPA-HCl in a carrageenan-induced paw edema model in rats. The results showed that treatment with MPA-HCl significantly reduced paw swelling compared to the control group, highlighting its potential as an anti-inflammatory agent .
Research Findings
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Neuroprotective | Inhibition of β-amyloid formation |
The biological activities of MPA-HCl can be attributed to several mechanisms:
- Cell Membrane Disruption: MPA-HCl interacts with microbial membranes, leading to increased permeability and cell death.
- Cytokine Modulation: It alters signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.
- Oxidative Stress Reduction: The compound scavenges free radicals, thereby protecting neuronal cells from oxidative damage.
Q & A
Q. How can researchers validate enzyme inhibition assays to avoid false positives from compound aggregation?
- Methodology :
- Dynamic Light Scattering (DLS) : Detect aggregates in assay buffers.
- Dose-Response Curves : Ensure Hill slopes ≈1 for specific binding.
- Detergent Additives : Include 0.01% Tween-80 to disperse aggregates.
- Counter-Screens : Test against unrelated enzymes to confirm selectivity .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

